molecular formula C15H21N3O4 B1387369 Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate CAS No. 1171779-72-8

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

Cat. No. B1387369
CAS RN: 1171779-72-8
M. Wt: 307.34 g/mol
InChI Key: NBNBAOPRASNOAI-UHFFFAOYSA-N
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Description

“Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” is a chemical compound with the molecular formula C15H21N3O4 . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” were not found, nitration of methyl benzoate can be achieved through the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . This reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” consists of 43 atoms: 21 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” is a solid substance . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Crystallography

The compound has been utilized in crystallographic studies to understand its structure and properties. The crystal structure determination helps in identifying the molecular conformation, electron distribution, and potential reactive sites .

Organic Synthesis

This chemical serves as an intermediate in the synthesis of more complex organic compounds. Its nitro group and benzoate ester are functional groups that can undergo various chemical reactions, making it a versatile building block .

Medicinal Chemistry

In medicinal chemistry, it’s used for the synthesis of pharmaceuticals. The piperazine ring in the molecule is a common feature in drugs, suggesting potential applications in designing compounds with biological activity .

Material Science

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate could be used in material science research, particularly in the development of new polymeric materials or coatings that require specific molecular features for their function .

Pesticide Development

Related compounds, such as methyl benzoate, have been shown to be effective pesticides. This suggests that Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate could also be explored for its pesticidal properties, including as a contact toxicant or repellent .

Analytical Chemistry

It can be used as a standard or reference compound in analytical chemistry to calibrate instruments like NMR or mass spectrometers, due to its unique structural features .

Environmental Science

The environmental fate of this compound can be studied to understand its degradation, persistence, and potential impact on ecosystems. This is crucial for assessing the environmental risks associated with its use .

Chemical Education

Lastly, it can be employed in chemical education as a case study to teach various concepts in organic chemistry and chemical engineering, due to its structural complexity and the variety of reactions it can undergo .

Safety And Hazards

“Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding release to the environment and using personal protective equipment as required .

properties

IUPAC Name

methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-3-6-16-7-9-17(10-8-16)13-5-4-12(15(19)22-2)11-14(13)18(20)21/h4-5,11H,3,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNBAOPRASNOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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